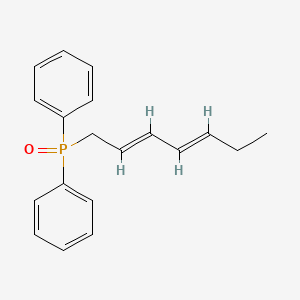

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related phosphine oxides involves various strategies, including lithiated β-hydroxy alkyldiphenylphosphine oxides reacting with aldehydes, leading to (E,E)- and (E,Z)-hepta-2,4-dien-1-ols through Horner–Wittig reactions and allylic rearrangement catalyzed by Pd(II) (Clayden & Warren, 1994). Another method involves the copper-catalyzed decarboxylative C-P cross-coupling, demonstrating a route to (E)-alkenylphosphine oxides (Hu, Gao, & Zhao, 2014).

Molecular Structure Analysis

The crystal structure of a related phosphine oxide compound was elucidated, showcasing nonplanar geometry and significant dihedral angles between phenyl rings, providing insights into the steric and electronic influences on its reactivity (Yao, 2002).

Chemical Reactions and Properties

Phosphine oxides participate in various chemical reactions, including photoinduced coupling reactions with interelement compounds to produce thio- or selenophosphinates (Sato et al., 2017), and base-mediated cyclization reactions leading to fluorescent benzo[b]phosphole oxides (Sanji et al., 2008).

Physical Properties Analysis

Studies on phosphine oxides provide insights into their physical properties, such as aggregation motifs and liquid crystalline phases, which are influenced by molecular structure and intermolecular interactions (Akazome et al., 2000; Hatano & Kato, 2006).

Chemical Properties Analysis

The chemical properties of phosphine oxides, including reactivity patterns and transformations, are well-documented. For example, the neighboring group participation of phosphine oxide functionality enables regio- and stereoselective iodohydroxylation of 1,2-allenylic diphenyl phosphine oxides (Guo et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis of Fecapentaene Derivatives : (E,E)-2,4-Heptadienyldiphenylphosphine oxide has been used in the synthesis of fecapentaene derivatives, a process involving exchange with deuterium or tritium water and subsequent condensations (Kassaee & Kingston, 1987).

Additions to Aldehydes and Allylic Transpositions : The compound has applications in reactions with aldehydes and in allylic transpositions. These processes aid in synthesizing O-protected hepta-2,4-dien-1-ols and phosphine oxides with remote stereochemistry (Clayden & Warren, 1994).

Photoinduced Coupling Reactions : It's used in photoinduced coupling reactions with interelement compounds, showing potential in the synthesis of thio- or selenophosphinates (Sato et al., 2017).

Synthesis of Unsaturated Carboxylic Acids : The Horner-Wittig reaction using alkyl(diphenyl)phosphine oxides, including (E,E)-2,4-Heptadienyldiphenylphosphine oxide, has been utilized to synthesize pure E or Z isomers of unsaturated acids (Levin & Warren, 1988).

Synthesis of Unsaturated Alcohols : This compound is instrumental in synthesizing single isomers of unsaturated alcohols through the Horner–Wittig reaction, showing selectivity in producing E- or Z-alkenols (Ayrey et al., 1992).

Anticancer Drug Synthesis : The compound has been used in synthesizing E-combretastatin A-4, a trans stilbene, and Zcombretastatin A-4, an anticancer drug, through the Horner–Wittig reaction and hydroboration/protonation (Lawrence et al., 1999).

Eigenschaften

IUPAC Name |

[[(2E,4E)-hepta-2,4-dienyl]-phenylphosphoryl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3/b4-3+,12-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPNYAAYIKMMRT-ZDHPXMGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E,E)-2,4-Heptadienyldiphenylphosphine Oxide | |

Q & A

Q1: What is the significance of exchanging the α-protons in (E,E)-2,4-Heptadienyldiphenylphosphine oxide with deuterium or tritium?

A1: The exchange of α-protons with deuterium (2H) or tritium (3H) in (E,E)-2,4-Heptadienyldiphenylphosphine oxide is a crucial step in synthesizing specifically labeled derivatives of Fecapentaene-12. [] These labeled compounds, [6‐2H] and [6‐3H]fecapentaene‐12, are valuable tools in research. Isotopic labeling allows scientists to track the fate and metabolism of Fecapentaene-12 within biological systems, providing insights into its mechanism of action and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

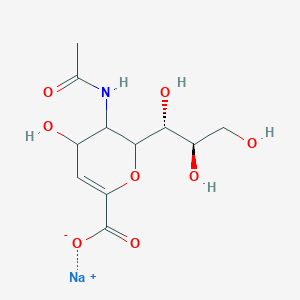

![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)